molecular formula C7H5BrClFO2S B2454330 (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride CAS No. 1520844-37-4

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride

Cat. No.: B2454330
CAS No.: 1520844-37-4
M. Wt: 287.53
InChI Key: LBWJXCAOSSDVSN-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-2-fluoro-phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling reactions: The major products are biaryl compounds.

Scientific Research Applications

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The presence of bromine and fluorine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound without the bromine and fluorine substitutions.

    (4-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with the bromine atom at the 4-position instead of the 3-position.

    (3-Chloro-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can affect the compound’s reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms can also influence the compound’s physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJXCAOSSDVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520844-37-4
Record name (3-bromo-2-fluorophenyl)methanesulfonyl chloride
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